molecular formula C24H17F2N3 B2959781 1-(2,3-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-41-2

1-(2,3-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2959781
CAS No.: 901267-41-2
M. Wt: 385.418
InChI Key: GOVQYDVNMUTIDG-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a fused heterocyclic compound featuring a pyrazoloquinoline core substituted with a 2,3-dimethylphenyl group at position 1, fluorine atoms at positions 6 and 8, and a phenyl group at position 2. Pyrazolo[4,3-c]quinolines are of significant interest due to their diverse biological activities, including kinase inhibition and antimicrobial properties . The compound’s synthesis typically begins with 2,4-dichloroquinoline-3-carbonitrile, followed by stepwise functionalization to introduce substituents .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3/c1-14-7-6-10-21(15(14)2)29-24-18-11-17(25)12-20(26)23(18)27-13-19(24)22(28-29)16-8-4-3-5-9-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVQYDVNMUTIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2,3-dimethylphenyl group increases lipophilicity (logP ~6.7) compared to C350-0671 (4-fluorophenyl, logP likely lower due to reduced alkyl content). The methoxy group in C350-0670 and C350-0683 introduces polarity, but their logP remains high due to aromatic stacking .

Steric and Electronic Influences :

  • The 3-phenyl group in the target compound provides a planar aromatic surface for π-π interactions, unlike the 3-methoxyphenyl in C350-0670/C350-0683, which introduces steric hindrance and hydrogen-bonding capacity .
  • Dimethyl substitution on the phenyl ring (1-position) in the target compound and C350-0683 enhances metabolic stability compared to halogenated analogs like C350-0671 .

Comparison with Pyrazolo[3,4-b]quinolines

Pyrazolo[4,3-c]quinolines differ from pyrazolo[3,4-b]quinolines in ring fusion (positions 4,3-c vs. 3,4-b), altering electron distribution and biological activity. For example:

  • Pyrazolo[3,4-b]quinolines (e.g., 1,3-diphenyl derivatives) are noted for fluorescence properties, whereas pyrazolo[4,3-c] analogs prioritize pharmacological efficacy due to their substitution patterns .

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